Bromo-des-methyl-β-Ergokryptine
Description
Historical Context of Ergot Alkaloid Research
The development of Bromo-des-methyl-β-Ergokryptine must be understood within the broader historical framework of ergot alkaloid research, which spans several centuries of scientific investigation. The foundation of ergot alkaloid chemistry began with early observations of ergot-contaminated grains, leading to systematic chemical investigations that would eventually produce compounds like this compound.
The systematic study of ergot alkaloids commenced in the early twentieth century when researchers began isolating pharmacologically useful alkaloids. In 1906, the discovery of ergotoxine and its adrenolytic activity by Barger, Carr and Dale marked the beginning of serious chemical investigation into these compounds. This foundational work established the scientific framework that would eventually support the development of synthetic derivatives such as this compound.
A pivotal moment in ergot alkaloid research occurred in 1918 when Arthur Stoll isolated ergotamine, the first chemically pure ergot alkaloid, which found widespread therapeutic use in obstetrics and internal medicine. This achievement demonstrated the potential for isolating specific, pharmacologically active compounds from the complex mixture of alkaloids present in ergot fungi. The success of ergotamine isolation provided the methodological foundation for subsequent work on related compounds, including the eventual development of brominated derivatives.
The discovery of ergonovine in 1935, simultaneously achieved in four separate laboratories, represented another crucial milestone in ergot alkaloid research. This parallel discovery highlighted the global interest in ergot alkaloid chemistry and established the scientific momentum that would support continued investigation into synthetic modifications and derivatives. The concurrent work across multiple laboratories demonstrated the international scope of ergot alkaloid research and the recognition of these compounds' potential therapeutic value.
Following these early successes, worldwide investigations on ergot alkaloids resulted in the elucidation of their structures and total syntheses, leading to the preparation of valuable therapeutics such as Methergine, Hydergine, and Dihydergot. This systematic approach to structural elucidation and synthetic modification created the scientific foundation necessary for developing specialized derivatives like this compound.
The industrial production of ergot alkaloids began in earnest in 1918 when Arthur Stoll patented the isolation of ergotamine tartrate, which was subsequently marketed by Sandoz in 1921. This commercial success established the economic viability of ergot alkaloid research and development, providing the financial foundation for continued investigation into synthetic derivatives and modifications.
Taxonomic Classification within Ergot Derivatives
This compound occupies a specific position within the hierarchical classification system of ergot alkaloids, representing a synthetic modification of naturally occurring ergot compounds. The compound belongs to the ergoline alkaloid family, which encompasses a diverse group of indole-derived compounds that share a common tetracyclic ring structure.
Within the broader classification of ergot alkaloids, these compounds are systematically organized into three major structural groups: clavines, lysergic acid amides (paspalic acid amides), and peptides (ergopeptides or ergopeptines). This compound belongs to the ergopeptine subclass, characterized by their complex peptide-containing structures that distinguish them from simpler ergot alkaloid forms.
The ergopeptine classification encompasses compounds that contain a heptacyclic peptidic alkaloid system, representing the most structurally complex category within the ergot alkaloid family. This classification reflects the sophisticated molecular architecture present in compounds like this compound, which incorporates both the characteristic ergoline backbone and additional peptide-derived structural elements.
This compound specifically derives from the ergocryptine alkaloid family, which itself represents a subset of ergopeptines. Ergocryptine exists in two isomeric forms, alpha-ergocryptine and beta-ergocryptine, with the beta form differing from the alpha form only in the position of a single methyl group. This structural variation reflects the biosynthetic pathway differences where the proteinogenic amino acid leucine is replaced by isoleucine during natural synthesis.
The classification system further recognizes that ergot alkaloids contain several centers of chirality of varying configuration, with the R-chirality at the C-5 position remaining constant and nonvariable. This stereochemical consistency reflects the derivation of these alkaloids from L-tryptophan as the amino acid precursor, establishing a fundamental structural relationship across all ergot alkaloid classifications.
The taxonomic position of this compound also reflects its relationship to bromocriptine, serving as a desmethylated derivative of this important pharmaceutical compound. This classification relationship demonstrates how synthetic modifications can create new compounds within established taxonomic frameworks while maintaining essential structural and functional characteristics.
Table 1: Taxonomic Classification of this compound
| Classification Level | Category |
|---|---|
| Major Class | Ergot Alkaloids |
| Structural Group | Ergopeptines |
| Subclass | Ergocryptine Derivatives |
| Parent Compound | Beta-Ergocryptine |
| Modification Type | Brominated Desmethyl Derivative |
Significance in Ergot Alkaloid Chemistry
This compound represents a significant achievement in ergot alkaloid chemistry, demonstrating the potential for selective chemical modification of naturally occurring compounds to produce derivatives with altered properties. The compound exemplifies the sophisticated synthetic chemistry techniques developed for modifying complex natural products while preserving essential structural features.
The significance of this compound extends beyond its individual properties to represent broader advances in synthetic organic chemistry applied to ergot alkaloids. The successful synthesis of brominated derivatives demonstrates mastery of selective halogenation techniques capable of introducing bromine atoms at specific positions within complex polycyclic structures. This synthetic achievement reflects decades of methodological development in ergot alkaloid chemistry.
The compound's development contributes to the understanding of structure-activity relationships within the ergot alkaloid family. By systematically modifying specific structural features, such as bromination and demethylation, researchers can investigate how these changes affect the compound's chemical and biological properties. This systematic approach provides valuable insights into the molecular determinants of ergot alkaloid activity.
Annual world production statistics demonstrate the commercial significance of ergot alkaloids, with estimates indicating production of 5,000-8,000 kilograms of all ergopeptines and 10,000-15,000 kilograms of lysergic acid used primarily in the manufacture of semi-synthetic derivatives. Within this production framework, specialized derivatives like this compound represent important examples of how basic ergot alkaloid production supports the development of specialized pharmaceutical compounds.
The compound's significance also relates to its position within the broader context of ergot alkaloid biosynthesis research. Understanding how synthetic modifications relate to natural biosynthetic pathways provides insights into both the evolutionary development of these compounds and the rational design of new derivatives. This knowledge contributes to more efficient synthetic strategies and better understanding of natural product chemistry.
This compound serves as an important research tool for investigating ergot alkaloid chemistry and pharmacology. The availability of well-characterized synthetic derivatives enables controlled studies of structure-activity relationships and facilitates the development of improved analytical methods for ergot alkaloid detection and quantification.
The compound's synthetic accessibility through established chemical methods demonstrates the maturity of ergot alkaloid synthetic chemistry. The development of reliable synthetic routes to compounds like this compound reflects the accumulated knowledge and methodological advances achieved over decades of ergot alkaloid research.
Table 2: Chemical Significance Metrics of this compound
| Significance Category | Description |
|---|---|
| Synthetic Achievement | Selective bromination and demethylation |
| Research Utility | Structure-activity relationship studies |
| Analytical Standard | Reference compound for analytical methods |
| Chemical Complexity | Polycyclic brominated ergopeptine |
| Industrial Relevance | Specialized pharmaceutical intermediate |
Nomenclature and Identification Parameters
The systematic nomenclature of this compound reflects the complex structural features that characterize this specialized ergot alkaloid derivative. The compound's name incorporates several key elements that provide specific information about its chemical structure and relationship to parent compounds within the ergot alkaloid family.
The molecular formula of this compound is established as C₃₁H₃₈BrN₅O₅, indicating a complex organic molecule containing 31 carbon atoms, 38 hydrogen atoms, one bromine atom, 5 nitrogen atoms, and 5 oxygen atoms. This molecular composition reflects the substantial molecular complexity characteristic of ergopeptine alkaloids while incorporating the specific modifications that distinguish this compound from its parent structures.
The molecular weight of this compound is consistently reported as 640.58 daltons, providing a precise mass specification essential for analytical identification and quantification. This molecular weight reflects the substantial size of the compound and its complex polycyclic structure incorporating multiple functional groups.
The Chemical Abstracts Service (CAS) registry number for this compound is documented as 88070-60-4, providing a unique numerical identifier that facilitates literature searches and database queries. This CAS number serves as an internationally recognized identifier that ensures precise compound identification across different chemical databases and literature sources.
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound provides a systematic description of its structure: (6aR, 9R)-5-bromo-N-((2R, 5S, 10aS, 10bS)-10b-hydroxy-5-isobutyl-2-isopropyl-3, 6-dioxooctahydro-8H-oxazolo[3, 2-a]pyrrolo[2, 1-c]pyrazin-2-yl)-4, 6, 6a, 7, 8, 9-hexahydroindolo[4, 3-fg]quinoline-9-carboxamide. This systematic name precisely defines the stereochemistry and connectivity of all atoms within the molecule.
The compound's relationship to bromocriptine as the parent drug provides additional nomenclature context, with this compound representing a desmethylated derivative of this important pharmaceutical compound. This relationship clarifies the compound's position within the broader family of brominated ergot alkaloid derivatives.
Alternative names and synonyms for this compound include "Desmethyl Bromocriptine," reflecting its derivation from bromocriptine through demethylation. This alternative nomenclature emphasizes the specific chemical modification that distinguishes this compound from its parent structure.
The stereochemical specifications incorporated into the compound's nomenclature reflect the critical importance of three-dimensional structure in determining the properties of ergot alkaloids. The specific designation of stereochemical centers ensures precise identification of the correct molecular configuration among potential isomers.
Table 3: Identification Parameters for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₃₁H₃₈BrN₅O₅ |
| Molecular Weight | 640.58 daltons |
| CAS Registry Number | 88070-60-4 |
| Alternative Name | Desmethyl Bromocriptine |
| Parent Compound | Bromocriptine |
| Chemical Class | Brominated Ergopeptine |
| Stereochemistry | Multiple defined chiral centers |
Properties
Molecular Formula |
C₃₁H₃₈BrN₅O₅ |
|---|---|
Molecular Weight |
640.57 |
Synonyms |
(6aR,9R)-5-Bromo-N-((2R,5S,10aS,10bS)-5-((S)-sec-butyl)-10b-hydroxy-2-isopropyl-3,6-dioxooctahydro-2H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl)-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide |
Origin of Product |
United States |
Scientific Research Applications
Treatment of Hyperprolactinemia
Bromo-des-methyl-β-Ergokryptine has been shown to effectively inhibit the secretion of prolactin, a hormone linked to several disorders. It is utilized in treating conditions such as:
- Amenorrhea : The absence of menstruation can be caused by elevated prolactin levels. The use of this compound helps restore normal menstrual cycles.
- Galactorrhea : This condition involves inappropriate lactation and can be effectively managed with this compound due to its prolactin-inhibiting properties.
- Acromegaly : The compound is also indicated for the treatment of acromegaly, a disorder caused by excess growth hormone, where it helps reduce hormone levels .
Management of Parkinson’s Disease
The dopaminergic effects of this compound make it a valuable agent in managing Parkinson's disease. By stimulating dopamine receptors in the central nervous system, it alleviates symptoms associated with this neurodegenerative disorder, such as rigidity and tremors .
Cancer Treatment
Research indicates that this compound may play a role in cancer therapy, particularly breast cancer. The inhibition of prolactin can affect tumor growth and proliferation, making it a candidate for adjunctive therapy in hyperprolactinemic breast cancer patients .
Case Studies
Several studies have documented the efficacy and safety profile of this compound:
Future Research Directions
Further studies are warranted to explore:
- Long-term effects and safety profiles.
- Potential applications in other hormone-related disorders.
- Mechanistic studies to better understand its interactions at the molecular level.
Comparison with Similar Compounds
Key Structural and Pharmacological Features:
- Molecular Formula : C₃₂H₄₀BrN₅O₅ (unesterified form) .
- Therapeutic Applications : Potent dopaminergic agonist with applications in treating hyperprolactinemia, acromegaly, and Parkinson’s disease .
- Mechanism : Inhibits pituitary hormone secretion (prolactin, growth hormone, ACTH) via dopamine receptor agonism .
- Metabolism : In rats, 18 metabolites were identified, primarily involving epimerization at C-8 of the lysergyl moiety and oxidative modifications .
- Synthesis : Produced via bromination of β-ergokryptine using agents like N-bromosuccinimide or bromine/hydrobromic acid .
Structural and Functional Comparison
Table 1: Key Differences Between Bromo-des-methyl-β-Ergokryptine and Analogues
| Compound | Molecular Formula | Key Modifications | Pharmacological Activity | Therapeutic Use |
|---|---|---|---|---|
| This compound | C₃₂H₄₀BrN₅O₅ | Bromination at C-2; β-isomer | Strong dopaminergic agonist | Hyperprolactinemia, Parkinson’s |
| α-Ergokryptine | C₃₂H₄₁N₅O₅ | Natural α-isomer | Moderate dopamine agonist | Rarely used therapeutically |
| Bromocriptine (2-Bromo-α-ergokryptine) | C₃₂H₄₀BrN₅O₅ | Bromination at C-2; α-isomer | Dopamine agonist, prolactin inhibitor | Parkinson’s, hyperprolactinemia |
| Ergocornine | C₃₁H₃₉N₅O₅ | Lacks bromine; differs in peptide chain | Weak vasoconstrictor | Historical use in migraines |
| Dihydro-β-ergokryptine | C₃₂H₄₃N₅O₅ | Saturated D6–C7 bond | Reduced receptor affinity | Experimental studies only |
Key Observations:
- Isomerism : The α- and β-ergokryptine isomers differ in the configuration of the cyclol-lactam moiety. Bromination at C-2 enhances dopaminergic potency in both isomers, but the β-form (this compound) exhibits stronger hormone suppression than the α-form (Bromocriptine) .
- Synthetic Byproducts : Bromination of α-ergokryptine generates impurities like 2-bromo-β-ergokryptine, 2-bromoergocristine, and 2-bromoergogaline, which require rigorous chromatographic separation .
Production and Fermentation Profiles
- Fermentation Yields: Strains like Claviceps purpurea CCM F-725 produce α-ergokryptine, β-ergokryptine, and ergocornine in ratios of 6:5:1 . Addition of amino acids (e.g., threonine, leucine) to culture media shifts production toward β-ergokryptine, achieving α:β ratios as high as 1:100 .
- Industrial Challenges : High-purity β-isomer isolation is complicated by epimerization during synthesis and the presence of ergopeptine analogs .
Pharmacokinetic and Metabolic Differences
- This compound : Rapidly metabolized in the liver, with epimerization at C-8 being a major pathway. Its metabolites retain partial dopaminergic activity .
- Bromocriptine : Slower metabolism due to α-isomer stability, leading to longer half-life but lower receptor selectivity compared to the β-isomer .
Q & A
Basic: What experimental methods are recommended for structural characterization of Bromo-des-methyl-β-Ergokryptine and its derivatives?
Methodological Answer:
X-ray crystallography is the gold standard for resolving the stereochemical configuration and hydrogen-bonding networks of ergot alkaloids like this compound. Key parameters include:
- Conformational analysis : Monitor ring systems (e.g., rings C and D) for chair, boat, or twist-boat conformations using torsion angles derived from diffraction data .
- Hydrogen bonding : Identify intra-/intermolecular bonds (e.g., N3-H—N2 in 2-bromo-α-ergokryptine) to predict stability and solubility .
- Validation : Cross-reference with NMR (¹H/¹³C) and FT-IR to confirm functional groups and substituent positions .
Advanced: How do solvent systems (e.g., methanol vs. ethanol) influence crystal packing in this compound mesylates? Answer: Solvent polarity affects hydrogen-bonding patterns and lattice stability. For example:
- Methanol solvent : Forms shorter O—H···O bonds (2.70–2.85 Å) compared to ethanol (2.90–3.10 Å), leading to denser packing .
- Statistical analysis : Use R-factors and residual density maps to quantify solvent-induced disorder in diffraction data .
Basic: What synthetic routes are used to introduce bromine at the C2 position in ergot alkaloids?
Methodological Answer:
Bromination typically involves:
- Protection of N1 : Use tert-butyldimethylsilyl (TBDMS) groups to prevent unwanted side reactions .
- Electrophilic substitution : React with bromine (Br₂) or N-bromosuccinimide (NBS) in anhydrous dichloromethane at 0–5°C to minimize over-bromination .
- Yield optimization : Control reaction time (30–60 min) and stoichiometry (1:1.2 molar ratio of substrate:Br₂) for 65–70% efficiency .
Advanced: How can regioselectivity challenges during bromination be addressed? Answer:
- Directed ortho-metalation : Use Pd/Ni catalysts to direct bromine to the C2 position, avoiding C3/C4 byproducts .
- Kinetic vs. thermodynamic control : Lower temperatures (−20°C) favor C2 substitution due to reduced activation energy .
Basic: How do α- and β-isomers of ergokryptine differ structurally?
Methodological Answer:
- Stereochemistry : α-Ergokryptine has an R-configuration at C8, while β-isomers exhibit S-configuration, altering dopamine receptor binding .
- Crystallographic comparison : β-isomers show a 5–7° deviation in the dihedral angle of the tetracyclic ergoline core .
Advanced: What analytical techniques differentiate α/β isomers in mixed samples? Answer:
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane:isopropanol (85:15) mobile phase; β-isomers elute 2–3 min earlier than α .
- Circular dichroism (CD) : β-isomers exhibit a negative Cotton effect at 285 nm, absent in α-forms .
Basic: How to resolve contradictions in pharmacological data (e.g., receptor affinity vs. in vivo efficacy)?
Methodological Answer:
- Binding assays : Perform radioligand displacement studies (e.g., ³H-spiperone for D₂ receptors) to confirm direct interactions .
- Metabolic stability testing : Use liver microsomes to identify rapid degradation pathways (e.g., CYP3A4 oxidation) that reduce in vivo activity .
Advanced: How to design studies reconciling structural modifications with functional outcomes? Answer:
- QSAR modeling : Correlate substituent electronegativity (e.g., bromine at C2) with logP and IC₅₀ values using multivariate regression .
- Cohort analysis : Compare EC₅₀ values across isomerically pure samples (α vs. β) to isolate stereochemical effects .
Basic: What are common byproducts in this compound synthesis?
Methodological Answer:
- 2,3-Dihydro-2-oxo derivatives : Form via over-oxidation during bromination; mitigate with Na₂S₂O₃ quenching .
- Dehydrated valine residues : Detect via LC-MS (m/z 245.1 fragment) and suppress using low-temperature (0°C) reactions .
Advanced: How to optimize purification of brominated ergot alkaloids? Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
